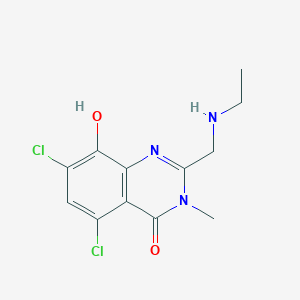![molecular formula C24H49NO7S B10826725 methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826725.png)
methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ST 1103 involves the reaction of undecyl [4-N,N,N-trimethylammonium-®-3-isovaleroyloxy]-butanoate with methanesulfonic acid. The reaction conditions typically include a controlled temperature environment and the use of appropriate solvents to facilitate the reaction. Industrial production methods for ST 1103 are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
ST 1103 undergoes various chemical reactions, including:
Oxidation: ST 1103 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of the molecule.
Substitution: ST 1103 can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ST 1103 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying antimicrobial activity and the development of new antimicrobial agents.
Biology: ST 1103 is used in biological research to study its effects on various microorganisms and its potential as a topical antimicrobial agent.
Medicine: The compound is being investigated for its potential use in treating cutaneous infections caused by mixed microbial pathogens. It has shown promise in curing skin infections in experimental models.
Mechanism of Action
The mechanism of action of ST 1103 involves its ability to inhibit the growth of microorganisms by disrupting their cell membranes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell death. This mechanism is effective against a wide range of microorganisms, making ST 1103 a potent antimicrobial agent .
Comparison with Similar Compounds
ST 1103 is unique in its broad-spectrum antimicrobial activity and its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. Similar compounds include:
Miconazole: An antifungal agent that is less effective than ST 1103 in treating mixed microbial infections.
Chlorhexidine: An antiseptic with broad-spectrum activity but different mechanisms of action compared to ST 1103.
Benzalkonium chloride: A quaternary ammonium compound with antimicrobial properties, but with a narrower spectrum of activity compared to ST 1103.
ST 1103 stands out due to its efficacy in treating mixed microbial infections and its potential for use in various applications.
Properties
Molecular Formula |
C24H49NO7S |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium |
InChI |
InChI=1S/C23H46NO4.CH4O3S/c1-7-8-9-10-11-12-13-14-15-16-27-22(25)18-21(19-24(4,5)6)28-23(26)17-20(2)3;1-5(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t21-;/m1./s1 |
InChI Key |
HFIGXCQBUTWCGO-ZMBIFBSDSA-M |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)C[C@H](C[N+](C)(C)C)OC(=O)CC(C)C.CS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CC(C[N+](C)(C)C)OC(=O)CC(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10826649.png)
![4-O-[4-(dimethylamino)-2-[[14-ethyl-9-fluoro-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B10826651.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826665.png)
![(13-Methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10826667.png)

![1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride](/img/structure/B10826698.png)





![1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B10826726.png)

